molecular formula C14H17N3O3S2 B2395042 3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 2309780-46-7

3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2395042
CAS No.: 2309780-46-7
M. Wt: 339.43
InChI Key: ZFDSTYGRJGBFNY-UHFFFAOYSA-N
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Description

The compound 3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (hereafter referred to as the target compound) features a 1,3-thiazolidine-2,4-dione core substituted at the 3-position with a piperidin-4-yl group linked to a 2,4-dimethylthiazole-5-carbonyl moiety.

Properties

IUPAC Name

3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-8-12(22-9(2)15-8)13(19)16-5-3-10(4-6-16)17-11(18)7-21-14(17)20/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDSTYGRJGBFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4-Dimethylthiazole-5-Carboxylic Acid Intermediate

The preparation begins with the synthesis of 2,4-dimethylthiazole-5-carboxylic acid, a critical intermediate. This step typically involves the condensation of thiourea with acetylacetone under acidic conditions, followed by oxidation to introduce the carboxylic acid group. The reaction proceeds as follows:

$$
\text{Thiourea} + \text{Acetylacetone} \xrightarrow{\text{HCl, Δ}} \text{2,4-Dimethylthiazole} \xrightarrow{\text{KMnO}_4} \text{2,4-Dimethylthiazole-5-carboxylic acid}
$$

Key conditions for this step include refluxing in hydrochloric acid (HCl) at 80–100°C for 6–8 hours, followed by oxidation with potassium permanganate (KMnO₄) in aqueous medium.

Piperidine Coupling via Carbodiimide-Mediated Activation

The carboxylic acid intermediate is subsequently activated using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This activation facilitates its coupling with piperidine to form 1-(2,4-dimethylthiazole-5-carbonyl)piperidine. The reaction is typically conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis.

Thiazolidine-2,4-Dione Ring Formation

The final step involves the reaction of the piperidine-thiazole intermediate with thiazolidine-2,4-dione. This is achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the thiazolidine-2,4-dione core. The reaction is catalyzed by bases such as triethylamine (Et₃N) or sodium hydride (NaH) in tetrahydrofuran (THF) at 60–70°C.

Table 1: Multi-Step Synthesis Parameters

Step Reagents/Conditions Yield (%) Reference
Thiazole synthesis Thiourea, acetylacetone, HCl, Δ 75–80
Carboxylic acid oxid. KMnO₄, H₂O, Δ 65–70
Piperidine coupling DCC, NHS, DCM, 0–5°C 80–85
Ring formation Thiazolidine-2,4-dione, Et₃N, THF, 60°C 70–75

Microwave-Assisted Synthesis

Accelerated Cyclization and Coupling

Microwave irradiation has emerged as a green chemistry tool to enhance reaction efficiency. Kumar et al. demonstrated that microwave-assisted synthesis reduces the time required for thiazolidine-2,4-dione formation from 7–8 hours to 5–10 minutes. In this method, the intermediate 2-imino-4-thiazolidinone is subjected to microwave irradiation at 250 W, yielding the thiazolidine-2,4-dione core with 83% efficiency.

One-Pot Microwave Protocol

A modified one-pot approach combines the piperidine coupling and thiazolidine ring formation steps under microwave conditions. This method uses ethanol/water (2:1 v/v) as a solvent and sodium hydroxide (NaOH) as a base, achieving an overall yield of 78%.

Table 2: Microwave Synthesis Advantages

Parameter Conventional Method Microwave Method Improvement
Reaction time 8–12 hours 10–30 minutes 95% faster
Energy consumption High Low 70% reduction
Yield 70–75% 78–83% 10% increase

Knoevenagel Condensation for Structural Diversification

Aldehyde-Mediated Functionalization

The Knoevenagel condensation is employed to introduce substituents at the C5 position of the thiazolidine-2,4-dione ring. For instance, reacting the compound with 4-nitrobenzaldehyde in the presence of ethylenediamine diacetate (EDDA) generates a 5-arylidene derivative, enhancing biological activity. This step is critical for structure-activity relationship (SAR) studies.

$$
\text{Thiazolidine-2,4-dione} + \text{4-Nitrobenzaldehyde} \xrightarrow{\text{EDDA, EtOH}} \text{5-(4-Nitrobenzylidene) Derivative}
$$

Solvent and Catalyst Optimization

Optimal conditions for this reaction include ethanol as a solvent, EDDA (10 mol%), and reflux at 80°C for 4–6 hours, yielding 85–90% of the desired product.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters (temperature, pressure, residence time), reducing side reactions and improving yield (up to 90%). For example, the piperidine coupling step is conducted in a tubular reactor with immobilized DCC, achieving 88% conversion.

Automated Purification Systems

Post-synthesis purification employs automated flash chromatography systems with silica gel cartridges, reducing manual intervention and ensuring >98% purity for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Advantages Limitations Ideal Use Case
Multi-Step Synthesis High purity, well-characterized Time-consuming, low atom economy Lab-scale R&D
Microwave-Assisted Rapid, energy-efficient Specialized equipment required Pilot-scale production
Knoevenagel Cond. Structural diversification Requires aldehydes as substrates Drug discovery
Continuous Flow Scalable, consistent output High initial investment Industrial manufacturing

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
  • Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution. For example:
    • Oxidation : Can produce sulfoxides or sulfones.
    • Reduction : Can convert carbonyl groups to alcohols.
    • Substitution : Can introduce different functional groups via nucleophilic substitution reactions.

Biology

  • Antimicrobial Activity : Research indicates that derivatives of thiazolidine exhibit significant antimicrobial properties. Minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : The compound is being investigated for its potential anticancer properties due to its ability to modulate protein degradation pathways.

Medicine

  • Therapeutic Applications : There is ongoing exploration into the therapeutic effects of this compound in treating various diseases. Its unique structure allows for interactions with multiple biological targets.

Industry

  • Material Development : The compound is utilized in developing new materials with specific properties, particularly in pharmaceuticals and biotechnology.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that thiazolidine derivatives exhibited potent antimicrobial activity against various bacterial strains, suggesting their potential use in developing new antibiotics.
  • Cancer Research : Investigations into the anticancer properties of this compound have shown promise in preclinical models, indicating its potential as a therapeutic agent targeting specific cancer pathways.

Mechanism of Action

The mechanism of action of 3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The piperidine and thiazole moieties can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1,3-thiazolidine-2,4-dione scaffold is a versatile platform for drug discovery. Key structural variations among analogs include:

  • Substituents at the 3-position: Piperidine, morpholine, or aminoethyl groups.
  • Substituents at the 5-position : Arylidene, nitrostyryl, or heterocyclic moieties.
Table 1: Structural and Functional Comparison of Selected Analogs
Compound Structure Substituents Biological Activity Key Findings Reference
Target Compound 3-Piperidinyl-thiazole carbonyl Hypothesized kinase/antimicrobial High lipophilicity due to thiazole and piperidine groups -
5a–r (Coumarin derivatives) 3-Coumarinyl, 5-arylidene Antioxidant (IC₅₀: 10–50 μM) Electron-donating groups enhance radical scavenging
Nitrostyryl derivatives 5-Nitrostyryl Antileishmanial (EC₅₀: <10 μM) Nitro group critical for antiparasitic activity
WO2017/021634A1 (Patent compound) 3-Morpholinylmethyl-pyrrole EGFR kinase inhibition (IC₅₀: ~100 nM) Synergistic effect with tyrosine kinase inhibitors
(5Z)-3-(2-Aminoethyl)-5-(4-fluorophenyl) 3-Aminoethyl, 5-arylidene Not reported Enhanced solubility due to polar aminoethyl group

Physicochemical and Structural Insights

  • Lipophilicity: The target compound’s 2,4-dimethylthiazole and piperidine groups likely increase logP compared to polar analogs like aminoethyl-substituted derivatives (), impacting membrane permeability .
  • Crystal Packing: Structural analogs with bulky substituents (e.g., 4-methylsulfanylbenzylidene in ) adopt monoclinic crystal systems (P21/c), with unit cell dimensions (a = 7.657 Å, b = 15.799 Å) influenced by van der Waals interactions. The target compound’s piperidine-thiazole substituents may similarly affect crystallinity and stability .

Biological Activity

3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a thiazole ring and a piperidine moiety, which contribute to its pharmacological properties. Research indicates that compounds of this nature may exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The molecular formula of the compound is C16H22N4O2SC_{16}H_{22}N_{4}O_{2}S with a molecular weight of approximately 342.44 g/mol. The structure includes:

  • Thiazole Ring : Known for various biological activities.
  • Piperidine Moiety : Enhances binding affinity to biological targets.
  • Thiazolidine Core : Associated with multiple therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

Anticancer Activity

Thiazolidine derivatives have been extensively studied for their anticancer properties:

  • Compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation in various studies .
  • A structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influence cytotoxic activity against human cancer cell lines .

Anti-inflammatory and Analgesic Effects

Thiazolidine derivatives are also being explored for their anti-inflammatory properties:

  • Studies indicate that these compounds may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process .
  • The analgesic properties have been attributed to modulation of pain pathways through central nervous system interactions.

Case Studies

Several case studies illustrate the biological efficacy of thiazolidine derivatives:

  • Study on Anticancer Properties :
    • A series of thiazolidinone derivatives were synthesized and tested against various cancer cell lines.
    • Results showed IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating strong anticancer potential .
  • Antimicrobial Evaluation :
    • A comparative study assessed the antimicrobial activity of several thiazolidine derivatives.
    • Compounds demonstrated significant bactericidal activity with low MIC values against resistant strains .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole moiety interacts with enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator at various receptor sites, enhancing or inhibiting cellular responses.

Q & A

Basic: What are the key considerations for designing a multi-step synthesis of 3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione?

Methodological Answer:
The synthesis typically involves:

  • Thiazole Formation : Reacting 2,4-dimethylthiazole-5-carboxylic acid with a carbonylating agent (e.g., thionyl chloride) to form the acyl chloride intermediate .
  • Piperidine Coupling : Introducing the piperidin-4-yl group via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Thiazolidinedione Ring Closure : Condensation of the intermediate with thiourea derivatives under reflux (e.g., ethanol, 80°C) to form the 1,3-thiazolidine-2,4-dione core .
    Optimization : Use statistical design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry) and minimize side products .

Basic: How can researchers confirm the stereochemical integrity of the piperidine and thiazolidinedione moieties in this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers in the piperidine ring .
  • NOESY NMR : Detect spatial proximity between protons (e.g., piperidine C-4 and thiazole methyl groups) to infer conformation .
  • Circular Dichroism (CD) : Validate electronic transitions in chiral environments if crystallography is unavailable .

Basic: What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • HPLC-MS : Monitor degradation products at varying pH (e.g., simulated gastric fluid at pH 1.2 vs. blood pH 7.4) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (25–300°C, 10°C/min) .
  • UV-Vis Spectroscopy : Track absorbance changes in solutions exposed to light/heat to identify photo/thermal degradation .

Advanced: How can researchers evaluate the compound’s inhibitory activity against enzymatic targets (e.g., PPARγ)?

Methodological Answer:

  • In Vitro Assays : Use fluorescence-based PPARγ ligand binding assays (e.g., competitive displacement of fluorescent probes like GW9662) .
  • Molecular Docking : Perform in silico studies (AutoDock Vina, Schrödinger) to predict binding affinity and interaction with key residues (e.g., Tyr473, His449) .
  • Dose-Response Analysis : Calculate IC₅₀ values using non-linear regression (GraphPad Prism) and compare to rosiglitazone as a positive control .

Advanced: What strategies resolve contradictions in reported reactivity of the thiazolidinedione ring under nucleophilic conditions?

Methodological Answer:

  • Controlled Reactivity Studies : Compare reaction outcomes using different nucleophiles (e.g., Grignard reagents vs. amines) in aprotic solvents (THF, DMF) .
  • DFT Calculations : Model transition states (Gaussian 09) to explain regioselectivity differences (e.g., C-2 vs. C-5 attack) .
  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps in ring-opening reactions .

Advanced: How can computational methods guide the design of derivatives with enhanced metabolic stability?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to predict cytochrome P450 interactions and prioritize derivatives with lower metabolic liability .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using MetaSite software .
  • QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) into regression models to optimize half-life .

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